Silylsilane

描述

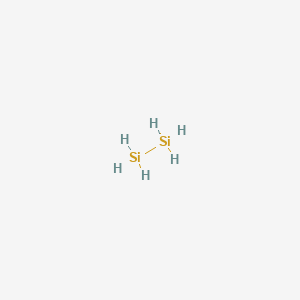

Structure

3D Structure

属性

分子式 |

H6Si2 |

|---|---|

分子量 |

62.22 g/mol |

IUPAC 名称 |

silylsilane |

InChI |

InChI=1S/H6Si2/c1-2/h1-2H3 |

InChI 键 |

PZPGRFITIJYNEJ-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH3] |

规范 SMILES |

[SiH3][SiH3] |

产品来源 |

United States |

Advanced Synthetic Methodologies for Silylsilanes

Synthesis of Specific Silylsilane Derivatives

The precise construction of this compound frameworks often requires tailored synthetic approaches to incorporate specific silyl (B83357) groups and achieve desired molecular architectures.

Strategies for Tris(trimethylsilyl)silyl Group Incorporation

The tris(trimethylsilyl)silyl (Tms₃Si-) group is a sterically demanding and electronically rich substituent that significantly influences the properties of this compound compounds. Its incorporation into molecular structures is a key synthetic challenge. One prominent strategy involves the use of lithium tris(trimethylsilyl)silanide, (Me₃Si)₃SiLi, as a nucleophile. This lithiated species can react with various silicon halides to yield a range of compounds with the (Me₃Si)₃Si- moiety attached to another silicon atom, often in conjunction with other substituents researchgate.net. For instance, reactions with chlorosilanes can produce derivatives of the type (Me₃Si)₃SiSiR₂X researchgate.net.

Tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), often abbreviated as TTMSS, is a valuable reagent in radical chemistry and serves as a precursor for the tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•) mdpi.comorganic-chemistry.org. This radical can mediate various organic transformations, including reductions and hydrosilylations, often under mild conditions and with high chemo-, regio-, and stereoselectivity mdpi.com. The Si-H bond in TTMSS is weakened by the three silyl groups, making it more reactive than in simpler silanes, facilitating its use as a radical initiator and hydrogen donor organic-chemistry.org.

Stereoselective Synthesis of Silylsilanes

Achieving stereocontrol in the synthesis of silylsilanes is paramount for creating chiral organosilicon compounds with specific three-dimensional arrangements. While direct stereoselective synthesis of silylsilanes is an active area of research, general strategies for stereoselective synthesis of related organosilicon compounds, such as vinylsilanes, involve transition metal catalysis rsc.org. Copper-catalyzed direct silylation of alkenes with silanes, for example, has been developed as an efficient and stereoselective route to vinylsilanes rsc.org. These methods often rely on precise control of reaction conditions and catalyst selection to induce chirality or specific geometric isomers. The development of chiral silyl nucleophiles and electrophiles, along with enantioselective catalytic systems, is key to advancing stereoselective this compound synthesis researchgate.netnumberanalytics.comthieme.deub.edunih.gov.

Formation of Hypervalent Silicon Centers in Silylsilanes

Silicon's ability to expand its coordination sphere beyond the typical tetravalent state leads to hypervalent silicon centers, which are crucial in understanding the reactivity and bonding in many organosilicon compounds, including silylsilanes. These hypervalent species can exhibit pentavalent or hexavalent coordination researchgate.netprinceton.eduresearchgate.net.

Anionic Addition Routes to Pentavalent and Hexavalent Silylsilanes

Hypervalent silicon species can be accessed through anionic addition routes. Lewis bases, such as fluoride (B91410) (F⁻) or hydroxide (B78521) (OH⁻) ions, can coordinate to silicon, forming hypervalent silicates researchgate.net. These anionic species, where silicon is bonded to more than four substituents, can be considered as intermediates in various chemical reactions researchgate.net. For example, the formation of pentavalent silicon centers can occur through the addition of anionic nucleophiles to silicon atoms within this compound frameworks, potentially leading to species with unusual geometries and reactivity researchgate.netprinceton.eduresearchgate.net. The precise nature of these hypervalent species and their formation mechanisms are areas of ongoing investigation, often involving the study of silyllithium or silylpotassium intermediates uni-oldenburg.demdpi.com.

Inter- and Intramolecular Coordination with Neutral Electron Donors

Hypervalent silicon centers can also be stabilized through coordination with neutral electron donors. In certain organosilicon complexes, silyl groups can bridge metal centers, forming unusual four-center two-electron bonds that stabilize hypervalent silicon atoms researchgate.netnih.gov. These complexes often feature silicon atoms with pentavalent coordination, adopting geometries such as square-pyramidal researchgate.netnih.gov. Such coordination can arise from intramolecular interactions within a molecule or intermolecular interactions between different molecular entities, where silicon centers are stabilized by electron-donating ligands or atoms researchgate.netprinceton.eduresearchgate.netnih.gov.

Functionalization of this compound Scaffolds

The this compound scaffold, characterized by its Si-Si backbone and silyl substituents, offers a platform for further chemical modification and functionalization. This allows for the tuning of physical and chemical properties and the introduction of new functionalities.

Functionalization strategies can involve modifying the silyl groups themselves or introducing new substituents onto the silicon atoms of the Si-Si core. For example, the tris(trimethylsilyl)silyl group can be incorporated into various molecular frameworks, and the resulting this compound structures can then be subjected to further reactions researchgate.netmdpi.com. The Si-H bond in tris(trimethylsilyl)silane (TTMSS) is particularly reactive and can be utilized in various transformations, making it a versatile building block mdpi.comorganic-chemistry.orgnih.gov.

In materials science, silane (B1218182) coupling agents are used to functionalize surfaces, creating interfaces between organic and inorganic materials science.govscience.gov. While not directly silylsilanes, these agents highlight the broader utility of silane chemistry in surface modification and scaffold development. The functionalization of this compound scaffolds can lead to materials with tailored properties for applications in areas such as catalysis, polymer science, and materials engineering mdpi.comscience.govnih.govnih.gov.

Bond Activation and Cleavage Processes Involving Silylsilanes

The reactivity of silylsilanes is dominated by the cleavage of Si-H, Si-C, and Si-Si bonds. These processes can be initiated by various reagents, most notably transition metal complexes, and proceed through a range of mechanistic pathways.

The activation and cleavage of the silicon-hydrogen (Si-H) bond in silylsilanes by transition metal complexes is a fundamental step in many catalytic processes, including hydrosilylation and dehydrogenative coupling. The primary mechanism for this transformation is oxidative addition, where the metal center inserts into the Si-H bond, forming a metal-hydride and a metal-silyl species.

The initial interaction between the this compound and the transition metal often involves the formation of a σ-SiH complex. In these complexes, the Si-H bond coordinates to the metal center without being fully broken. This interaction can be described as a continuum, starting with an end-on coordination (η¹) of the hydrogen atom to the metal, which can evolve to a side-on (η²) coordination involving both the silicon and hydrogen atoms. The extent of back-donation from the metal d-orbitals to the σ*(Si-H) antibonding orbital plays a crucial role in the nature of this interaction and the subsequent cleavage of the Si-H bond.

The oxidative addition of a Si-H bond to a low-valent metal center is a reversible process. The stability and reactivity of the resulting metal-silyl-hydride complexes are influenced by both steric and electronic factors of the silane and the metal complex. For instance, the formation of silyl palladium hydride complexes is less favorable with sterically bulky silanes acs.org.

| Transition Metal Complex | This compound | Product(s) | Mechanistic Feature |

| (dcpe)Pd | HSiR₃ | (dcpe)Pd(H)(SiR₃) | Reversible oxidative addition acs.org |

| RuH₂(H₂)₂(PCy₃)₂ | HMe₂Si(CH₂)₂SiMe₂H | RuH₂(η²-HSiMe₂)₂(CH₂)₂₂ | Formation of bis(σ-silane) complex acs.org |

| CpCpHfHCl | PhSiH₃ | CpCpHf(SiH₂Ph)Cl + H₂ | σ-bond metathesis tandfonline.com |

Table 1: Examples of Transition Metal Complexes Involved in Si-H Bond Cleavage of Silylsilanes.

The silicon-carbon (Si-C) bond is generally robust; however, its cleavage can be achieved under specific conditions, often facilitated by transition metal catalysts or through the formation of hyper-coordinate silicon species. The stability of the Si-C bond in organosilylsilanes can be influenced by factors such as the position of the silyl group on an aromatic ring and the presence of alkyl linkers between the silicon and the carbon atom rsc.org.

Transition metal-catalyzed Si-C bond activation has been a subject of growing interest. For instance, platinum complexes have been shown to mediate the skeletal rearrangement of silicon-tethered diynes, involving Si-C bond cleavage. The formation of a pentaorganosilicate intermediate has been proposed as a key step in some of these reactions, which then facilitates the generation of a silacycle and a new organolithium species.

Another strategy to activate the Si-C bond involves enhancing the Lewis acidity of the silicon center by introducing electronegative groups. This promotes the formation of pentacoordinate silicon species, where the increased electron density on the carbon atom of the Si-C bond makes it more susceptible to electrophilic attack rsc.org.

| Reaction Condition | Organothis compound | Product(s) | Key Mechanistic Aspect |

| Polycondensation (acidic/basic) | Arylsilanes | Organosilicas | Proton affinity of ipso-carbon influences stability rsc.orgresearchgate.net |

| Lewis Base (e.g., F⁻) | α-Silyl sulfide | - | Formation of pentacoordinate silicon intermediate researchgate.net |

| Transition Metal Catalyst | Silicon-tethered diynes | Alkylidenesilacyclobutene | Platinum-mediated skeletal rearrangement |

Table 2: Examples of Si-C Bond Cleavage Reactions in Organosilylsilanes.

The formation and cleavage of silicon-silicon bonds are central to the chemistry of silylsilanes and the synthesis of polysilanes. These processes are often catalyzed by transition metal complexes and can proceed through various mechanistic pathways.

Silyl-silane exchange, a process involving the redistribution of silyl groups, is a key step in the transition metal-catalyzed dehydrogenative coupling of silanes to form Si-Si bonds. Mechanistic studies on d⁰ metal catalysts, such as those based on zirconium and hafnium, suggest that these reactions proceed via a series of σ-bond metathesis steps tandfonline.com.

A proposed catalytic cycle involves the reaction of a metal hydride with a silane to form a metal silyl species and dihydrogen. This metal silyl can then react with another silane molecule in a silyl-silane exchange step to form a new metal silyl and release the initial silane. The subsequent reaction of the newly formed metal silyl with another silane molecule leads to the formation of a disilane (B73854) and regeneration of the metal hydride catalyst tandfonline.com. Kinetic studies of these exchange reactions are consistent with a concerted mechanism tandfonline.com.

A crucial aspect of the dehydrogenative coupling of silanes is the reversibility of the Si-Si bond-forming step. Studies with hafnium-based catalysts have shown that the addition of a disilane to the metal dihydride results in the rapid formation of the corresponding monosilane, demonstrating that the Si-Si bond formation is indeed a reversible process tandfonline.com. This reversibility can influence the molecular weight distribution and structure of the resulting polysilanes.

The bond dissociation energies (BDEs) of Si-H, Si-C, and Si-Si bonds provide thermodynamic insight into their relative stabilities and the feasibility of their cleavage and formation.

| Bond Type | Example Compound | Bond Dissociation Energy (kcal/mol) |

| Si-H | SiH₄ | 91.8 ± 0.5 |

| Si-H | Me₃Si-H | 90.3 |

| Si-C | Me₃Si-CH₃ | 89.4 |

| Si-Si | Me₃Si-SiMe₃ | 80.5 |

| Si-Si | H₃Si-SiH₃ | 74 |

Table 3: Representative Bond Dissociation Energies in Silicon Compounds. Data sourced from Walsh, R. (1991) gelest.comsci-hub.rubohrium.com.

Mechanistic Insights into Si-Si Bond Formation and Scission

Catalytic Transformations Mediated by Silylsilanes or this compound-Derived Species

Silylsilanes and the reactive intermediates derived from them are valuable reagents in a variety of catalytic transformations. Their ability to undergo Si-H and Si-Si bond activation allows for their participation in reactions such as hydrosilylation and alkene silylation.

In transition metal-catalyzed alkene silylation, a common mechanistic pathway involves the insertion of an alkene into a metal-silicon (M-Si) bond. This is followed by a β-hydride elimination to the metal, which then leads to the elimination of the substituted vinylsilane product researchgate.net. The catalytically active M-Si bond can be formed through the oxidative addition of a hydrosilane to the metal center researchgate.net.

Furthermore, this compound-derived species can act as catalysts themselves. For example, certain transition metal silyl complexes have been shown to catalyze the hydrogenation of alkenes. The mechanism of these reactions can involve the exchange between a metal-(η²-silane) complex and a silyl complex acs.org.

Hydrosilylation Reactions of Silylsilanes

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry. When silylsilanes are employed in these reactions, unique reactivity patterns and mechanistic pathways can emerge, influenced by the electronic and steric nature of the silyl group. This section delves into the intricacies of both transition metal-catalyzed and metal-free hydrosilylation reactions involving silylsilanes, with a particular focus on the underlying reaction mechanisms.

Metal-Free Catalysis in Hydrosilylation

In recent years, there has been a growing interest in developing metal-free catalytic systems for hydrosilylation, driven by the desire to avoid the cost and potential toxicity of precious metal catalysts. ibs.re.kr Frustrated Lewis Pairs (FLPs) have emerged as a promising class of metal-free catalysts for this transformation. researchgate.netnih.gov

An FLP consists of a bulky Lewis acid and a bulky Lewis base that, due to steric hindrance, cannot form a classical adduct. This "frustrated" combination is capable of activating small molecules, including the Si-H bond of silylsilanes. nih.govresearchgate.net The mechanism of FLP-catalyzed hydrosilylation typically involves the following steps:

Si-H Bond Activation: The FLP heterolytically cleaves the Si-H bond of the this compound, forming a silylium ion and a borohydride species.

Reaction with Unsaturated Substrate: The highly reactive silylium ion then adds to the unsaturated substrate.

Hydride Transfer: The borohydride subsequently delivers a hydride to the resulting carbocation, completing the hydrosilylation and regenerating the FLP.

The following table outlines the key steps in FLP-catalyzed hydrosilylation.

| Step | Description |

| 1. FLP Formation | A bulky Lewis acid and a bulky Lewis base are combined. |

| 2. Si-H Activation | The FLP cleaves the Si-H bond of the this compound. |

| 3. Silylium Ion Addition | The resulting silylium ion adds to the unsaturated substrate. |

| 4. Hydride Transfer | The borohydride transfers a hydride to complete the reaction. |

| 5. Catalyst Regeneration | The FLP is regenerated. |

Non-Thermally Triggered Hydrosilylation (e.g., Photo- and UV-Activated Processes)

Non-thermally triggered hydrosilylation methods, particularly those initiated by light (photo- and UV-activated processes), offer several advantages, including spatial and temporal control over the reaction. mdpi.commdpi.com These methods can often be performed at room temperature, which is beneficial for thermally sensitive substrates. mdpi.com

Photo-activated hydrosilylation can be achieved through several mechanisms:

Photocatalysis: In this approach, a photocatalyst absorbs light and initiates the hydrosilylation reaction. nih.govnih.gov For example, certain platinum complexes can be photoactivated to generate a catalytically active species. mdpi.comnih.gov The mechanism often involves the photo-induced generation of silyl radicals. nih.gov

Photoinitiation: A photoinitiator is used to generate reactive species (e.g., radicals) upon irradiation, which then initiate a chain reaction leading to the hydrosilylation product. nih.gov Benzophenone is a commonly used photoinitiator for this purpose. nih.gov

The efficiency of photo-activated hydrosilylation can be influenced by factors such as the wavelength and intensity of the light source, the nature of the photocatalyst or photoinitiator, and the structure of the this compound and the unsaturated substrate. nih.govresearchgate.net

The table below compares thermally activated and photo-activated hydrosilylation processes.

| Feature | Thermally Activated Hydrosilylation | Photo- and UV-Activated Hydrosilylation |

| Activation Method | Heat | Light (UV or visible) |

| Reaction Temperature | Typically elevated | Often at or near room temperature |

| Control | Less precise spatial and temporal control | High spatial and temporal control |

| Substrate Compatibility | May not be suitable for thermally sensitive substrates | Generally well-suited for heat-sensitive substrates |

| Mechanism | Typically involves oxidative addition/reductive elimination | Can proceed through radical or photocatalytic pathways |

Polymerization Processes Involving Silylsilanes

Silylsilanes can be integral components in the synthesis of polysilanes and other silicon-containing polymers. Their reactivity allows them to act as monomers or precursors in various polymerization reactions.

The polymerization of alkoxysilanes, a process central to sol-gel chemistry, proceeds through hydrolysis and condensation reactions. The kinetics of these reactions are complex and influenced by factors such as pH, catalyst, water-to-silane ratio, and the structure of the alkoxysilane itself mdpi.comnih.govresearchgate.net.

The mechanistic pathways for these reactions are generally described as nucleophilic substitutions at the silicon center and can exhibit characteristics of both SN1-Si and SN2-Si mechanisms.

SN2-Si Mechanism: In alkaline or nucleophilically catalyzed conditions, the reaction is thought to proceed via an SN2-Si mechanism. A nucleophile, such as a hydroxide ion or a deprotonated silanol (B1196071), attacks the silicon atom, leading to a pentacoordinate intermediate or transition state nih.gov. The rate of reaction in this regime is sensitive to both steric and inductive effects of the substituents on the silicon atom nih.gov. Bulky organic groups attached to the silicon can decrease reactivity due to steric hindrance nih.gov.

SN1-Si Mechanism: Under acidic conditions, the mechanism is believed to have more SN1-Si character. An alkoxide or silanol group is first protonated in a rapid equilibrium step. This makes the silicon atom more electrophilic and susceptible to attack by water or a neutral silanol nih.gov. While some computational studies suggest that an SN1-Si mechanism might be more favorable than SN2-Si, it is generally accepted that the mechanism can shift between these two extremes depending on the reaction conditions nih.gov.

The rate of polymerization is significantly affected by the pH of the reaction medium. In acidic conditions, hydrolysis is typically fast, and condensation is the rate-limiting step. Conversely, in alkaline conditions, condensation is generally faster than the initial hydrolysis step mdpi.com.

Table 2: Factors Influencing Alkoxysilane Polymerization Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Predominant Mechanism |

|---|---|---|---|

| Acidic pH | Fast | Slow | Tends toward SN1-Si |

| Alkaline pH | Slow | Fast | Tends toward SN2-Si |

| Bulky Substituents | Decreases rate (steric hindrance) | Decreases rate (steric hindrance) | SN2-Si is more sensitive to sterics |

| Electron-donating groups | Decreases rate under basic conditions, increases under acidic | Follows similar trends | - |

Silylsilanes, particularly those with functional groups like alkoxy or chloro groups, can serve as monomers in polymerization reactions to form polysilanes or silicones libretexts.org. For instance, dichlorosilanes can react with water in a stepwise condensation polymerization to form silicone polymers, which consist of repeating -(R2SiO)- units libretexts.org.

In some cases, this compound-containing monomers are designed for specific polymerization techniques like ring-opening metathesis polymerization (ROMP). Although the homopolymerization of some cyclic acylsilane monomers is not thermodynamically favorable, they can be copolymerized with other common ROMP monomers. This allows for the precise insertion of cleavable silyl units into a polymer backbone, creating materials that can be degraded under specific conditions, such as light exposure escholarship.org. The dehydrocoupling of amines and silanes, another polymerization method, offers a sustainable route to aminosilane monomers and polymers rsc.org.

Nucleophilic Substitution at Silicon Centers within Silylsilanes

Nucleophilic substitution at a silicon center is a fundamental reaction for silylsilanes and is mechanistically distinct from analogous reactions at a carbon center libretexts.org. These reactions are crucial for the formation of many silicon-containing compounds and materials libretexts.org.

While silicon is in the same group as carbon, nucleophilic substitution reactions at silicon (SN@Si) exhibit significant mechanistic differences from the classical SN2 reactions at carbon (SN2@C) libretexts.orgnih.gov.

The most striking difference lies in the potential energy surface of the reaction. For an SN2@C reaction, the pathway involves a high-energy transition state, creating a double-well potential energy diagram nih.gov. In contrast, the corresponding reaction at a silicon center, X⁻ + SiH₃Y, is characterized by a single-well potential. The pentacovalent species [X-SiH₃-Y]⁻ is not a transition state but a stable intermediate, residing in a deep potential energy well nih.govacs.org.

This difference arises from a combination of factors:

Size: The larger size of the silicon atom reduces steric congestion, making it more accessible to incoming nucleophiles and better able to accommodate a pentacoordinate geometry nih.govresearchgate.net.

Electronegativity: Silicon is less electronegative than carbon, making it more susceptible to nucleophilic attack.

d-Orbital Availability: While the role is debated, the availability of low-lying d-orbitals on silicon may contribute to stabilizing the pentacoordinate intermediate.

As a result of these differences, SN@Si reactions often proceed much more readily than their carbon counterparts. Furthermore, due to the stability of the pentacoordinate intermediate, retention of configuration is more common in SN@Si reactions, whereas SN2@C reactions are characterized by inversion of configuration (Walden inversion) nih.gov. However, by increasing the steric bulk of the substituents on the silicon atom, the SN@Si mechanism can be shifted from a single-well to a double-well potential energy surface, more closely resembling the SN2@C pathway nih.gov.

Table 3: Comparison of Nucleophilic Substitution at Carbon and Silicon Centers

| Feature | SN2 at Carbon (SN2@C) | SN at Silicon (SN@Si) |

|---|---|---|

| Potential Energy Surface | Double-well with a central barrier (transition state) nih.gov | Single-well with a stable intermediate nih.govacs.org |

| Intermediate/Transition State | Pentacoordinate species is a high-energy transition state researchgate.net | Pentacoordinate species is a stable intermediate acs.orgresearchgate.net |

| Stereochemistry | Predominantly inversion of configuration nih.gov | Can proceed with retention or inversion |

| Steric Hindrance | Highly sensitive; rate decreases significantly from primary to tertiary substrates | Less sensitive due to larger atomic size of Si researchgate.net |

| Leaving Group Ability | Crucial for the reaction to proceed | Important, but the reaction is often facile even with poorer leaving groups |

Radical Transformations Utilizing Silylsilanes

Silyl radicals can be generated from silylsilanes and participate in a variety of radical transformations. These reactions are valuable in organic synthesis for forming carbon-silicon and other bonds under mild, often metal-free, conditions researchgate.net.

The generation of silyl radicals typically occurs through the homolytic cleavage of a Si-H or Si-Si bond, which can be initiated by heat, light, or a radical initiator like AIBN (azoisobutyronitrile) researchgate.netyoutube.com. Once formed, these highly reactive silyl radicals can add to carbon-carbon multiple bonds in alkenes and alkynes, a process known as radical hydrosilylation researchgate.net.

Silylsilanes are also used as radical-based reducing agents, often as non-toxic alternatives to tin hydrides. For example, they can be used for the reduction of organic halides and the transformation of azides into amines researchgate.net. Furthermore, silyl radicals can initiate cyclization reactions and intermolecular carbon-carbon bond-forming reactions researchgate.net. The key steps in any radical chain reaction are initiation, propagation, and termination youtube.comyoutube.comyoutube.com.

Initiation: Formation of the initial silyl radical youtube.comyoutube.com.

Propagation: The silyl radical reacts with a substrate to form a new radical, which then continues the chain youtube.comyoutube.com. For example, a silyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen from another this compound molecule to form the product and regenerate the silyl radical.

Termination: Two radicals combine to end the chain reaction youtube.comyoutube.com.

The reactivity and selectivity of these radical reactions can be tuned by the substituents on the this compound.

Reactivity and Reaction Mechanisms of Silylsilanes

Reactivity Involving Silyl (B83357) Radicals

Silylsilanes, particularly tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), have emerged as significant radical-based reducing agents in organic synthesis. nih.gov Introduced in the late 1980s by Chatgilialoglu and coworkers, (TMS)₃SiH serves as an effective alternative to traditional tin hydrides like tributyltin hydride, which are often toxic and difficult to remove from reaction products. nih.govorganic-chemistry.org The utility of silylsilanes in radical reductions stems from the comparatively weak silicon-hydrogen bond, which facilitates the donation of a hydrogen atom to an organic radical, thus propagating a radical chain reaction. organic-chemistry.org The bond strength of the Si-H bond in tris(trimethylsilyl)silane is 79 kcal/mol, which is weaker than in triethylsilane (90 kcal/mol) but slightly stronger than in tributyltin hydride (74 kcal/mol). organic-chemistry.org

The general mechanism for radical reduction involves the generation of a silyl radical, (TMS)₃Si•, typically initiated by the thermal decomposition of an azo-initiator like azobisisobutyronitrile (AIBN) or through photochemical methods. nih.govresearchgate.net This silyl radical then abstracts an atom or functional group from the organic substrate (RX) to form a new carbon-centered radical (R•) and (TMS)₃SiX. The carbon-centered radical subsequently abstracts a hydrogen atom from a (TMS)₃SiH molecule, yielding the reduced product (RH) and regenerating the (TMS)₃Si• radical to continue the chain process. nih.gov

This methodology is effective for the reductive removal of a variety of functional groups. nih.gov It is well-established for dehalogenation (Cl, Br, and I) and the removal of chalcogen groups such as sulfides (SR) and selenides (SeR). nih.gov The reactions are typically carried out under mild conditions and result in excellent yields of the desired products with high chemo-, regio-, and stereoselectivity. nih.govnih.gov For reactions requiring lower temperatures (down to -78 °C), triethylborane (Et₃B) in the presence of small amounts of oxygen can be used as an efficient initiator. nih.gov

Radical-induced hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, has been successfully adapted to aqueous media using silylsilanes like tris(trimethylsilyl)silane ((Me₃Si)₃SiH). This is noteworthy as (TMS)₃SiH is insoluble and does not decompose in water, even at reflux temperatures. nih.gov Performing these reactions in water offers a more environmentally friendly alternative to traditional organic solvents. nih.gov

The process can be initiated through several methods, including thermal decomposition of azo-initiators, photochemical initiation, or using dioxygen. acs.org

Thermal Initiation : This method typically involves an azo-initiator, such as 1,1′-azobis(cyclohexanecarbonitrile) (ACCN), and heating the aqueous suspension of the substrate and silane (B1218182). nih.govacs.org For water-insoluble substrates, vigorous stirring of the silane, substrate, and initiator in water creates a dispersion where the reaction can proceed efficiently. nih.gov For water-soluble substrates, an amphiphilic co-reactant, such as 2-mercaptoethanol, is often necessary to facilitate the chain reaction. nih.govacs.org

Photochemical Initiation : UV irradiation of (Me₃Si)₃SiH in water, typically using a low-pressure mercury lamp (254 nm), can generate silyl radicals through the homolysis of the Si-H bond. researchgate.net This method avoids the need for a chemical radical initiator and can be highly efficient for inducing hydrosilylation of C-C multiple bonds in aqueous media.

Dioxygen Initiation : Air can be used to initiate the radical hydrosilylation of C-C triple bonds in water. The reaction of dioxygen with (Me₃Si)₃SiH in water is believed to generate silyl radicals and hydroperoxyl radicals, which initiates the radical chain process. This method has been shown to afford high Z:E stereoselective ratios for the resulting hydrosilylated alkenes.

The general mechanism for radical hydrosilylation begins with the formation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. This radical adds to the carbon-carbon multiple bond of the substrate in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. nih.gov This intermediate then abstracts a hydrogen atom from another (Me₃Si)₃SiH molecule, yielding the hydrosilylated product and regenerating the silyl radical to propagate the chain.

Research has demonstrated the effectiveness of these methods for various alkenes in water. The yields of hydrosilylation products can be influenced by the initiation technique, as shown in the table below.

| Alkene Substrate | Yield with Thermal Initiation (ACCN) (%) | Yield with Photochemical Initiation (%) |

|---|---|---|

| Methylenecyclobutane | 72 | 88 |

| Acrylonitrile | 65 | 54 |

| Vinyl butyrate | 75 | 78 |

For example, employing thermal initiation with ACCN, the hydrosilylation of various C-C double bonds is the primary process. In certain substrates, such as those containing 1,1-dichlorocyclopropane rings, the hydrosilylation of the double bond occurs faster than the reduction of the chlorine atoms. Photochemically initiated reactions have shown high yields for substrates like methylenecyclobutane and vinyl butyrate in water.

Computational and Theoretical Studies of Silylsilanes

Electronic Structure and Bonding Analysis

Theoretical analysis of silylsilanes reveals unique electronic properties that distinguish them from their carbon analogues and drive their characteristic reactivity.

The bonds involving silicon atoms in silylsilanes have distinct characteristics in terms of length, energy, and orbital interactions. The typical Si-Si single bond length is around 233 pm, while the Si-H bond length is approximately 146.0 pm. wikipedia.org The mean bond dissociation energy for a non-polarized Si-Si sigma bond is about 300 kJ/mol, which is roughly 43 kJ/mol less than that of a Si-H bond. encyclopedia.pub

A key feature of the Si-Si bond is the presence of high-energy highest occupied molecular orbitals (HOMO) and low-energy lowest unoccupied molecular orbitals (LUMO), specifically the σ and σ* orbitals. encyclopedia.pub This small energy gap allows them to interact effectively with the d-orbitals of electron-rich transition metals. encyclopedia.pub The interaction involves the transfer of electron density from the metal center to the low-energy σ* molecular orbital of the Si-Si bond, leading to bond elongation and facilitating cleavage. encyclopedia.pub The Si-Si bond length is sensitive to the substituents attached; for instance, bulky groups like tert-butyl can cause significant elongation, while aryl groups can strengthen the Si-C bond through π-contributions, promoting specific Si-Si bond cleavage. encyclopedia.pub

Computational studies on unique silylsilanes, such as a bis-silylene with a Si(II)-Si(IV)-Si(II) arrangement, show Si-Si bond distances of approximately 2.42 Å. goettingen-research-online.de Natural Bond Orbital (NBO) and Energy Decomposition Analysis–Natural Orbital for Chemical Valence (EDA-NOCV) analyses confirm that these Si-Si bonds are primarily of an electron-sharing (covalent) nature. goettingen-research-online.de Even more exotic is the stable Si=Si double bond, which has a measured bond distance of 2.2294 Å. nih.gov The geometry of these double bonds is flexible and can be planar, twisted, or trans-bent depending on the steric bulk of the substituents. nih.gov

The table below summarizes typical bond characteristics in silylsilane-related structures.

| Bond Type | Typical Bond Length (pm) | Mean Bond Dissociation Energy (kJ/mol) | Notes |

| Si-Si | 233 - 237 wikipedia.orgencyclopedia.pub | ~300 encyclopedia.pub | Sensitive to steric and electronic effects of substituents. encyclopedia.pub |

| Si=Si | ~223 nih.gov | - | Geometry is highly flexible. nih.gov |

| Si-H | 146 - 149 wikipedia.orgencyclopedia.pub | ~343 encyclopedia.pub | Can engage in non-classical interactions with metals. encyclopedia.pub |

| Si-C | - | - | π-contribution from aryl groups can strengthen this bond. encyclopedia.pub |

Data compiled from multiple sources. wikipedia.orgencyclopedia.pubnih.govnih.gov

Silicon's ability to expand its coordination sphere beyond the typical octet is a recurring theme in this compound chemistry, particularly in reaction intermediates and transition metal complexes. These hypervalent silicon species often feature five or six substituents around a central silicon atom. acs.orgacs.org

One prominent class of hypervalent silicon compounds is transition metal silicate (B1173343) complexes, where two hydride ligands bridge a metal center and an SiR₃ unit. mcmaster.ca In these structures, the silicon atom is considered hypercoordinate. mcmaster.ca DFT calculations on manganese-based silyl (B83357) dihydride complexes revealed that silicate isomers, such as [(dmpe)₂Mn(η³-H₂SiR₃)], are often the most stable structures. mcmaster.caresearchgate.net For example, the reaction product of [(dmpe)₂MnH₂(SiHPh₂)] with CO₂ was crystallized as a silicate isomer with a significantly shorter Mn-Si bond compared to its precursor, indicating a change in the bonding at the silicon center. mcmaster.ca

The formation of transient hypervalent silylsilanes has also been proposed in catalytic cycles. For instance, in a palladium-catalyzed silylation of allylic alcohols, a hypervalent this compound was suggested as the counterion in an allyl-palladium complex, formed after the cleavage of a C-O bond. acs.orgacs.org The term "hypersilyl" is also used to describe the bulky tris(trimethylsilyl)silyl group, which is a key precursor in synthesizing various polysilane structures. uni-oldenburg.de

Silylsilanes, and hydrosilanes in general, frequently engage in nonclassical bonding, most notably through agostic interactions with transition metal centers. An agostic interaction is a three-center, two-electron (3c-2e) bond where a Si-H bond donates electron density to a vacant metal orbital. encyclopedia.pub This is explained by the back-donation of electron density from the metal's d-orbitals into the σ* molecular orbitals of the Si-H bond, which weakens and elongates the Si-H bond. encyclopedia.pub

Computational studies using DFT have been crucial in identifying and characterizing these interactions. For example, in the reaction of phenylsilane (B129415) with a molybdenum imido complex, analysis using NBO and Bader theories confirmed the presence of an agostic bond in several intermediate isomers. researchgate.net These β-agostic Si-H···M complexes are a well-studied class of compounds where a hydrogen atom on a silicon substituent interacts with the metal center. bac-lac.gc.ca Spectroscopic data, such as a reduced ¹J(Si,H) coupling constant in NMR and a shift of the ν(SiH) stretching frequency to lower wavelengths in IR, are often used as evidence for such interactions, although these criteria must be applied with caution and are best supported by computational methods. bac-lac.gc.ca

Theoretical analysis of a tungsten dihydride silyl complex revealed very weak and nonclassical Si-H interactions, contributing to an eight-coordinate structure around the tungsten center. acs.org These studies highlight that the bonding in these systems is often complex and cannot be described by purely classical models. researchgate.netacs.org

To gain a deeper, quantitative understanding of the bonding in silylsilanes, various computational techniques are employed to analyze the distribution of electron density. The theory of Atoms in Molecules (AIM), developed by Bader, partitions the total electron density of a molecule into atomic basins, allowing for an unambiguous calculation of atomic properties. mcmaster.caopen.ac.uk AIM analysis of metal-silane σ-complexes has been used to map the electron density in the M-H-Si plane, revealing bond paths and bond critical points that quantitatively describe the nature and strength of the bonding interactions. open.ac.uk

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a Lewis-like description of bonding. acs.org It is used to calculate atomic charges, analyze donor-acceptor interactions, and determine bond orders. core.ac.uknih.gov For example, NBO analysis of a bis-silylene compound confirmed the electron-sharing nature of the Si-Si bonds. goettingen-research-online.de In silylene-carbonyl complexes, NBO analysis showed a strongly polarized covalent Si-C bond and helped quantify the degree of σ-donation and π-back-donation between the silicon and the carbonyl group. nih.gov

Other methods like the Maximum Entropy Method (MEM) have been used on X-ray powder data for elemental silicon to map electron density, clearly revealing the covalent nature of the bonding and the electron density accumulated in the mid-bond region. ias.ac.in Population analyses, such as Mulliken population analysis, also provide insights into charge distribution and bonding character in these silicon compounds. acs.orgresearchgate.net

Density Functional Theory (DFT) Applications

DFT has become the workhorse of computational chemistry for studying this compound reactivity, offering a favorable balance of accuracy and computational cost. numberanalytics.com It is particularly effective in mapping complex reaction landscapes.

DFT calculations are routinely used to elucidate multi-step reaction mechanisms involving silylsilanes, identify transient intermediates, and calculate the activation energies of transition states. This provides a detailed, step-by-step picture of how a reaction proceeds.

Notable examples include:

Hydrosilylation Mechanisms: DFT studies on the molybdenum-catalyzed hydrosilylation of acetone (B3395972) suggested an unexpected mechanism where the silyl ligand on the catalyst acts as a spectator. researchgate.netlookchem.com The calculations traced the reaction pathway, including the formation of an unusual Mo(VI) intermediate. researchgate.netlookchem.com In another study, the molybdenum-catalyzed hydrosilylation of allenes was found to proceed via a three-step mechanism involving concerted hydromolybdation/Si-H oxidative addition, allyl rotation, and reductive elimination, with DFT used to calculate the energy profile of each step and its corresponding transition state. acs.org

Bond Activation: The mechanism of Si-C bond activation in phenylsilane catalyzed by Cp₂SmH was investigated using DFT. The calculations confirmed an experimentally proposed two-step mechanism and also proposed a competitive mechanism involving two successive Si-H activations to account for the formation of byproducts. acs.org

Copper-Catalyzed Reactions: Mechanistic studies via DFT calculations suggested that a copper silylsilanolate intermediate undergoes an intramolecular oxidative addition of the Si-Si bond to the copper center, forming a silylcopper species. This contrasts with the more typical σ-bond metathesis mechanism. researchgate.net

Intermediate Isomer Energetics: In the reaction of manganese silyl dihydride complexes with CO₂, DFT calculations were used to probe the relative energies of various potential isomers, including silicate, trans-hydrosilane/hydride, and dihydrogen/silyl isomers, helping to rationalize the experimentally observed products. mcmaster.ca

These computational investigations not only support experimental observations but also provide predictive power, guiding the design of new catalysts and reactions.

Investigation of Intermediates and Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving silylsilanes. Density Functional Theory (DFT) is a prominent method used to investigate reaction intermediates and transition states, providing insights into the feasibility and selectivity of various reaction pathways. acs.orgnih.gov

For instance, in the molybdenum-catalyzed hydrosilylation of allenes, DFT calculations (utilizing methods like B3LYP-D3 and M06) were employed to understand the observed regioselectivity. acs.org These studies considered multiple potential reaction pathways, including those involving hydromolybdation and silamolybdation transition states. acs.org By calculating the Gibbs free energies and enthalpies for various intermediates and transition states, researchers could identify the most energetically favorable pathway. acs.org The calculations revealed that the reaction likely proceeds through a concerted hydromolybdation/Si–H oxidative addition to form a (π-allyl)molybdenum intermediate, which then undergoes reductive elimination to yield the final product. acs.org

Theoretical investigations have also been crucial in understanding bond activation processes. For example, the mechanism of Si-H and Si-C bond cleavage in the reaction of silanes and phenylsilanes with certain molybdenum complexes has been explored. researchgate.net DFT calculations have supported proposed mechanisms that deviate from traditional oxidative addition pathways. researchgate.net In the context of reactions catalyzed by samarium complexes, theoretical studies have confirmed multi-step mechanisms involving initial Si-C activation followed by reaction with a Si-H bond. researchgate.net These computational models help to rationalize the formation of experimentally observed major and minor products. researchgate.net

Furthermore, computational studies have been used to explore alternative reaction mechanisms that might not be readily apparent from experimental data alone. For example, in the reaction of phenylsilane with imido complexes, DFT calculations revealed a possible three-step mechanism involving oxidative addition, ligand rearrangement, and elimination, with specific isomers of the intermediates being energetically more favorable. researchgate.net

Ab Initio Computational Methods

Ab initio computational methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for studying the properties of silylsilanes.

Assessment of Silicon-Hydrogen and Silicon-Carbon Bond Strengths

Ab initio calculations are instrumental in determining the bond strengths of silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. nih.gov These calculations can provide insights into the reactivity of silylsilanes, as weaker bonds are more susceptible to cleavage. encyclopedia.pub The strength of a Si-H bond can be influenced by the substituents on the silicon atom, with values typically ranging from 75 to 100 kcal/mol. encyclopedia.pub

Quantum-chemical calculations, including those using inverted Hessian matrices (compliance matrices), have been used to assess the intrinsic strength of Si-C bonds. nih.gov These theoretical methods allow for a detailed comparison of the bonding characteristics in different this compound derivatives. nih.gov

Influence of Substituents on Electronic Properties

The electronic properties of silylsilanes can be significantly tuned by the introduction of various substituents. Ab initio and DFT methods are powerful tools for investigating these substituent effects. nih.govorgchemres.orgmdpi.com By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies, dipole moments, and charge distributions, researchers can predict how different functional groups will alter the electronic structure of the molecule. nih.govorgchemres.orgnih.gov

For example, studies on substituted siloles (silacyclopenta-2,4-dienes) have shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact on the electronic and optical properties. nih.gov Substituents at different positions on the silole ring can interact with the core through π-interactions, leading to changes in the HOMO and LUMO energy levels. nih.gov Computational analyses can separate the electronic effects from steric effects, providing a clearer understanding of the underlying principles. nih.gov

These computational approaches enable the in silico screening of a wide range of substituted silylsilanes, facilitating the rational design of materials with specific electronic and optical properties for applications like organic light-emitting diodes (OLEDs). nih.govnih.gov

Conformational Analysis and Fluxional Behavior

Computational methods are essential for studying the three-dimensional structures and dynamic behavior of silylsilanes. nih.govnih.gov

Conformational analysis of cyclic silylsilanes, such as silacyclohexanes, has been extensively studied using a combination of experimental techniques and quantum chemical calculations. nih.gov These studies have revealed significant differences in the conformational preferences of silacyclohexanes compared to their carbon analogues. nih.gov For example, the degree of folding at the silicon atom in the ring is lower, and the energy differences between axial and equatorial conformers can be much smaller or even inverted. nih.gov

Fluxionality, the rapid interchange of atoms between symmetry-equivalent positions, is another important aspect of this compound chemistry that can be investigated computationally. wikipedia.org For certain organometallic complexes containing silyl ligands, DFT calculations combined with simulated NMR spectroscopy can characterize the energetics of these dynamic processes. nih.govnih.gov For example, in a highly fluxional yttrium complex with silyl ligands, DFT calculations were necessary to explain the observed NMR spectra, revealing that a rapid interchange of ligand positions leads to an apparent higher symmetry than the true equilibrium structure. nih.gov Such studies are crucial for understanding the behavior of these molecules in solution. wikipedia.org

Theoretical Thermochemistry of this compound Systems

Theoretical calculations provide valuable thermochemical data for this compound systems, which can be challenging to obtain experimentally. umd.edugelest.com

Calculation of Bond Dissociation Enthalpies

One of the key thermochemical parameters that can be calculated is the bond dissociation enthalpy (BDE), which represents the energy required to break a specific bond homolytically. libretexts.orgwikipedia.org Ab initio and DFT methods, sometimes coupled with empirical corrections like the Bond Additivity Correction (BAC) procedure, are used to calculate BDEs for various bonds in silylsilanes. umd.eduucr.edu

The BDE of a Si-H bond is a critical factor in understanding the reactivity of silylsilanes. gelest.com Theoretical calculations have shown that Si-H bonds are generally weaker than C-H bonds, and their strength is influenced by substituents on the silicon atom. gelest.comgelest.com For example, methyl, chloro, and fluoro substituents tend to strengthen the Si-H bond, while silyl and phenyl groups weaken it. gelest.com

Calculations of BDEs for Si-Si bonds have also been performed, indicating that they are weaker than C-C bonds. gelest.com These theoretical values are crucial for understanding the thermal stability and reactivity of polysilanes. researchgate.net

Below is a table summarizing representative calculated bond dissociation enthalpies for various bonds found in this compound systems.

| Bond | Molecule | Bond Dissociation Enthalpy (kcal/mol) |

| H₃Si-H | Silane (B1218182) | 91.8 ± 0.5 |

| Me₃Si-H | Trimethylsilane | 90.3 ± 1.2 |

| H₃Si-SiH₃ | Disilane (B73854) | 74.0 ± 1.4 |

| Me₃Si-SiMe₃ | Hexamethyldisilane | 80.8 ± 1.4 |

| H₃Si-CH₃ | Methylsilane | 88.2 ± 1.7 |

Data compiled from various sources. gelest.comgelest.com

Prediction of Reaction Enthalpies

Computational chemistry provides powerful tools for predicting the reaction enthalpies of silylsilanes, offering insights into their thermodynamic stability and reactivity. These theoretical approaches are crucial for understanding reaction mechanisms and energy changes in processes where experimental measurements are challenging to obtain. ntis.govlibretexts.org Various ab initio molecular orbital theories and density functional theory (DFT) methods are employed to calculate the enthalpies of formation and reaction enthalpies for this compound species and related compounds. buffalo.eduucr.edu

High-level theoretical methods, such as G2, G2(MP2), and MP4/6-31+G(2df,p), have been utilized to determine the energetics of chlorinated disilenes and their isomers. buffalo.edu For instance, studies on the isomerization of chlorinated disilenes to silylsilylenes have revealed that the silylsilylene isomer (HnCl3-nSiSiCl) is the most energetically favorable for all chlorinated compounds. buffalo.edu The barriers for these isomerization reactions, proceeding through either H or Cl transfer, are significantly lower than the barriers for decomposition, indicating that isomerization is a much faster process. buffalo.edu

The decomposition of chlorinated disilenes into pairs of silylenes is another critical reaction pathway investigated through computational means. buffalo.edu For species containing two or more chlorine atoms, the energetic calculations suggest that decomposition into two silylene molecules is the predominant reaction path. buffalo.edu The reverse of this reaction, the combination of two silylenes, is predicted to be barrierless. buffalo.edu

The following table summarizes the predicted reaction enthalpies for the isomerization of various chlorinated disilenes to their corresponding silylsilylene isomers, as well as the energy barriers for these transformations.

| Reaction | Isomerization Enthalpy (kcal/mol) | H-Transfer Barrier (kcal/mol) | Cl-Transfer Barrier (kcal/mol) |

| H2ClSi=SiHCl | Data not available | 18 | 23 |

| HCl2Si=SiH2 | Data not available | 5 | Data not available |

| HCl2Si=SiHCl | Data not available | 15 | 9 |

| Cl3Si=SiH2 | Data not available | Data not available | Data not available |

| Cl3Si=SiHCl | Data not available | 10 | 16 |

| Data derived from computational studies at various levels of theory, primarily G2 and MP4/6-31+G(2df,p). buffalo.edu |

Another table showcases the calculated decomposition energies for chlorinated disilenes into two silylene molecules.

| Reactant | Decomposition Products | Decomposition Energy (kcal/mol) |

| H2ClSi=SiHCl | SiH2 + SiCl2 | Data not available |

| HCl2Si=SiH2 | SiHCl + SiHCl | Data not available |

| HCl2Si=SiHCl | SiHCl + SiCl2 | Data not available |

| Cl3Si=SiH2 | SiCl2 + SiHCl | Data not available |

| Cl3Si=SiHCl | SiCl2 + SiCl2 | Data not available |

| Cl3Si=SiCl2 | SiCl3 + SiCl | Data not available |

| Decomposition energies are calculated based on the energetic difference between the reactant disilene and the product silylenes. buffalo.edu |

These computational predictions of reaction enthalpies are invaluable for understanding the fundamental chemical behavior of silylsilanes and their derivatives, guiding synthetic efforts, and modeling complex chemical processes like chemical vapor deposition. buffalo.edu

Advanced Spectroscopic and Analytical Techniques for Silylsilane Research

Mass Spectrometry (MS) for Mechanistic and Structural Elucidation

Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) for Fragmentation Pathway Analysis

Triple quadrupole mass spectrometry (QqQ ESI-MS/MS) is a powerful technique for the structural elucidation of organic compounds, including silylsilanes, by analyzing their fragmentation patterns nih.govyoutube.com. Electrospray ionization (ESI) is often employed as a soft ionization method, generating intact molecular ions or protonated/deprotonated species, which are then subjected to collision-induced dissociation (CID) in the second quadrupole (collision cell) nih.govyoutube.comnih.gov. The resulting fragment ions are detected by the third quadrupole. This process allows for the systematic fragmentation of precursor ions, providing detailed information about the molecule's structure, bonding, and the pathways by which it breaks apart nih.govnih.goveuropa.eu.

For silylsilanes, QqQ ESI-MS/MS can reveal characteristic fragmentations related to the cleavage of Si-Si bonds, Si-C bonds, or the loss of silyl (B83357) or hydride groups. By analyzing these fragments, researchers can propose detailed fragmentation pathways, aiding in the identification of unknown silylsilane species or confirming the structure of synthesized compounds nih.gov. For instance, studies on silicon-based organic compounds have utilized ESI-MS/MS to propose fragmentation pathways, identifying characteristic fragment ions resulting from the loss of phenyl rings or other substituents attached to silicon nih.gov.

Table 1: Representative Fragmentation Pathways in ESI-MS/MS Analysis of Silylsilanes (Illustrative)

| Precursor Ion (m/z) | Fragmentation Event | Fragment Ion (m/z) | Significance |

| [M+H]+ | Loss of a silyl group (e.g., -SiH3) | [M-SiH3+H]+ | Indicates presence of Si-Si or Si-X bond cleavage |

| [M+H]+ | Cleavage of Si-C bond | [SiH3-R]+ | Identifies organic substituents |

| [M+H]+ | Loss of a hydrogen atom | [M]+ | Common fragmentation, often a minor pathway |

| [M+H]+ | Cleavage of Si-Si bond | [SiH3]+ | Direct evidence of Si-Si linkage |

Vibrational Spectroscopy: Infrared (IR) and Raman

Monitoring of Reaction Progress and Intermediate Detection

IR and Raman spectroscopy are highly effective for monitoring the progress of chemical reactions involving silylsilanes in situ utwente.nlwayne.eduspectroscopyonline.comresearchgate.netscirp.org. By observing changes in the intensity or appearance/disappearance of characteristic absorption or scattering bands, researchers can track the consumption of reactants, the formation of intermediates, and the completion of reactions. For example, in the grafting of silanes onto silica (B1680970) surfaces, IR spectroscopy can monitor the disappearance of silanol (B1196071) (Si-OH) groups and the appearance of Si-O-Si or Si-C bonds as the reaction proceeds utwente.nlresearchgate.net. Similarly, hydrosilylation reactions can be followed by observing the changes in Si-H stretching frequencies and the appearance of new Si-C bands wayne.edu. Silicone curing processes have also been successfully monitored using near-infrared (NIR) spectroscopy by tracking the reduction of hydroxyl group vibrations and the formation of Si-O-Si bonds spectroscopyonline.comscirp.org.

Structural Analysis through Vibrational Fingerprints

The unique vibrational frequencies associated with specific bonds, such as Si-Si, Si-H, and Si-C, serve as characteristic "fingerprints" for this compound structures nifs.ac.jpresearchgate.netcore.ac.ukijeat.org. IR and Raman spectra can confirm the presence and connectivity of these bonds, aiding in the identification and structural verification of synthesized compounds. For instance, the Si-Si stretching vibration typically appears in the lower wavenumber region, while Si-H stretching vibrations are observed in the 2100-2200 cm-1 range nifs.ac.jpijeat.org. The Si-C stretching frequencies vary depending on the substituents. By analyzing the entire spectrum, particularly the "fingerprint region" (typically 300-1900 cm-1), researchers can distinguish between different this compound isomers or related compounds mdpi.comspectroscopyonline.comspectroscopyonline.com. Raman spectroscopy has also been used to detect specific functional groups like silanol (Si-OH) defects within silica structures, which can be relevant in modified silyl systems nih.gov.

Table 2: Characteristic Vibrational Frequencies for this compound Bonds (cm-1)

| Bond Type | Typical Frequency Range (IR/Raman) | Notes |

| Si-Si | 300-550 | Often weak in IR, stronger in Raman; sensitive to chain length |

| Si-H | 2100-2250 | Stretching vibration; position depends on substitution |

| Si-C | 600-800 | Stretching vibration; varies with hybridization and substituents |

| Si-O-Si | 1000-1100 | Characteristic of siloxane linkages, relevant in modified systems |

X-ray Crystallography for Precise Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unparalleled detail about molecular architecture, including bond lengths, bond angles, and conformation nih.govazolifesciences.comlibretexts.org. For silylsilanes, single-crystal X-ray diffraction allows for the accurate determination of the Si-Si bond lengths, the geometry around the silicon atoms, and the spatial arrangement of substituents. This is crucial for understanding how molecular structure influences the electronic and physical properties of silylsilanes, such as their optical absorption and thermochromism kpi.ua.

By obtaining single crystals of silylsilanes and exposing them to X-rays, a diffraction pattern is generated. Analysis of this pattern, through techniques like Fourier synthesis, yields an electron density map from which the atomic positions can be precisely located nih.govazolifesciences.com. Studies on polysilanes, for example, have revealed detailed information about backbone conformations (e.g., all-trans) and unit cell parameters, offering direct insights into the solid-state structure kpi.ua. X-ray crystallography has also been used to characterize the precise structures of metal complexes involving silyl ligands, revealing details about bonding and coordination geometries researchgate.net.

Table 3: Representative Structural Parameters from X-ray Crystallography of Silylsilanes (Illustrative)

| Compound/Complex | Si-Si Bond Length (Å) | Si-H Bond Length (Å) | Si-C Bond Length (Å) | Space Group | Reference (Example) |

| Poly(di-n-hexyl silane) | ~2.35 | N/A | ~1.88 | Pna21 | kpi.ua |

| This compound Derivative X | 2.30 - 2.40 | 1.45 - 1.50 | 1.85 - 1.95 | Varies | researchgate.net |

| Metal-Silyl Complex Y | N/A | 1.40 - 1.55 | 1.80 - 1.90 | Varies | researchgate.net |

Note: Bond lengths are typical values and can vary significantly based on the specific compound and its environment.

Electrochemical Characterization of this compound Complexes

Electrochemical techniques, primarily cyclic voltammetry (CV), are vital for understanding the redox properties and electronic behavior of this compound complexes and related organosilicon compounds rsc.orgnih.govresearchgate.net. These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the species. This data offers insights into the stability of this compound derivatives, their electronic interactions, and their potential as components in electronic materials or catalysts.

For this compound complexes, electrochemical studies can reveal the potentials at which the silicon centers or associated ligands undergo oxidation or reduction. For example, cyclic voltammetry has been used to study oligosilane coordination polymers, identifying oxidative peaks that correspond to electron transfer processes within the framework rsc.org. Arylsilanes have also been characterized electrochemically, with oxidation potentials found to depend on the nature and number of aryl groups attached to silicon researchgate.net. These studies help in correlating molecular structure with electronic properties, such as the stability of silyl radicals or the behavior of silyl anions nih.govresearchgate.net.

Emerging Research Areas and Future Directions in Silylsilane Chemistry

Silylsilanes in Novel Catalyst Design and Development

Silylsilanes are emerging as pivotal components in the design of novel catalytic systems, particularly in reactions involving transition metals. Their ability to participate in oxidative addition, σ-bond metathesis, and as radical initiators has opened new avenues for catalytic transformations. tandfonline.comwikipedia.org

Recent research has demonstrated the use of tris(trimethylsilyl)silane (B43935) in metallaphotoredox catalysis for cross-electrophile coupling. In this system, a photocatalytically generated silyl (B83357) radical activates alkyl halides, enabling their efficient coupling with aryl or heteroaryl bromides. nih.gov This approach represents a unique pathway for forming carbon-carbon bonds under mild conditions.

Furthermore, transition metal complexes are widely used to catalyze the dehydrogenative coupling of hydrosilanes to form Si-Si bonds. tandfonline.com The mechanism of these reactions is a subject of ongoing investigation, with evidence pointing towards a σ-bond metathesis pathway for early transition metals, involving a concerted, four-center transition state. tandfonline.combohrium.com For late transition-metal catalysts, a mechanism involving oxidative addition and reductive elimination cycles is considered more likely. tandfonline.com

Di-silyl rhodium(III) and iridium(III) complexes have been synthesized and shown to be active catalysts for the hydrolysis of dihydrosilanes. nih.gov Depending on the choice of metal and the specific ligand environment, these catalysts can selectively produce hydrosilanols, hydrosiloxanes, or silanediols, highlighting the tunability of silylsilane-based catalytic systems. nih.gov

Table 1: Examples of this compound-Involving Catalytic Systems

| Catalyst System | This compound | Reaction Type | Application |

| Metallaphotoredox | Tris(trimethylsilyl)silane | Cross-Electrophile Coupling | Csp³-Csp² bond formation |

| Group 4 Metallocenes | Phenylsilane (B129415) | Dehydrogenative Polymerization | Polysilane synthesis |

| Rhodium(III) and Iridium(III) di-silyl complexes | Diphenylsilane | Hydrolysis | Selective synthesis of silanols and siloxanes |

Contributions of this compound Chemistry to Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis and application of silicon compounds, with a significant focus on developing more environmentally benign routes that avoid hazardous reagents and minimize waste.

A primary focus in sustainable silicon chemistry is the development of chlorine-free routes for the synthesis of organosilicon compounds. mdpi.com Traditional methods often rely on chlorosilanes, which generate corrosive and harmful byproducts like hydrogen chloride. mdpi.com The quest for alternatives has led to explorations of direct synthesis methods that bypass chlorinated intermediates. One such promising approach is the mechanochemical ball milling reaction for the synthesis of alkoxysilanes, which offers a chlorine-free and low-temperature pathway. mdpi.com

The use of water as a solvent is a cornerstone of green chemistry. While the synthesis of silicon nanoparticles in aqueous media has been explored, some studies indicate that reactions involving the reduction of silanes with citrates may yield a mixture of silica (B1680970) and carbon quantum dots rather than pure silicon nanoparticles. rsc.org However, the study of silylation in aqueous silica sols has shown that silica surfaces can be successfully modified. For instance, γ-glycidoxypropyltrimethoxysilane (GPTMS) can be grafted onto silica particles in an aqueous environment, demonstrating the feasibility of certain silylation reactions in water. chalmers.se

Table 2: Comparison of Synthetic Routes for Organosilicon Compounds

| Synthetic Route | Traditional Method (Chlorosilane-based) | Green Alternative (Chlorine-Free) |

| Starting Materials | Chlorosilanes, Alcohols | Silicon, Alcohols |

| Byproducts | Hydrogen Chloride (HCl) | Minimal/Benign |

| Reaction Conditions | Often energy-intensive | Can be performed at lower temperatures (e.g., ball milling) |

| Environmental Impact | High (corrosive, hazardous waste) | Low |

Silylsilanes as Precursors for Advanced Silicon-Based Materials

Silylsilanes are versatile precursors for a wide range of advanced silicon-based materials, including polymers, ceramics, and hybrid materials. Their utility stems from the reactivity of Si-H and Si-Si bonds, which can be leveraged to build complex molecular architectures.

The synthesis of polysilanes, polymers with a silicon backbone, is a key area of research due to their interesting electronic and optical properties. dtic.milwikipedia.org A significant advancement in this area is the use of ring-opening polymerization (ROP) of strained cyclic silanes. dtic.milsemanticscholar.org ROP offers a pathway to well-defined polysilanes with controlled molecular weights, in contrast to the traditional Wurtz-type reductive coupling of dichlorosilanes, which often produces poorly defined materials. dtic.milwikipedia.org The mechanism of anionic ROP of cyclosiloxanes, a related class of silicon-containing monomers, involves chain initiation, propagation, transfer, and termination steps. researchgate.net Recent advancements have shown that issues like "backbiting" reactions, which lead to undesirable cyclic oligomers, can be suppressed, allowing for the synthesis of linear polymers with low cyclic contamination. nih.gov

Dehydrogenative coupling of hydrosilanes, catalyzed by transition metals, is another important method for forming the Si-Si bonds of polysilanes. bohrium.comnih.gov This coordination polymerization proceeds via a σ-bond metathesis mechanism with certain catalysts and allows for the step-growth of polymer chains. bohrium.com

Silylsilanes are fundamental building blocks in the synthesis of hybrid organic-inorganic materials, often through the sol-gel process. sigmaaldrich.comdakenchem.commdpi.com In this process, alkoxysilanes undergo hydrolysis and condensation to form a silica-based network. wikipedia.org By using organo-functionalized silylsilanes, organic moieties can be covalently incorporated into the inorganic matrix, creating hybrid materials with tailored properties. rsc.orgipme.ru

For example, (3-glycidyloxypropyl)trimethoxysilane can be used in a sol-gel process to create epoxy-functionalized precursors that are miscible with epoxy pre-polymers, enabling the preparation of hybrid epoxy-based materials. researchgate.net The co-condensation of tetraethoxysilane and organosiloxanes in the presence of surfactant templates allows for the synthesis of ordered, hybrid inorganic-organic mesoporous silicas. rsc.org Silylsilanes also serve as precursors for preceramic polymers, such as polycarbosilanes, which can be pyrolyzed to yield silicon carbide (SiC) fibers and other ceramic articles. wikipedia.orggelest.comdtic.milmdpi.comosti.gov

Interdisciplinary Research at the Interface of this compound Chemistry, Organometallic Chemistry, and Materials Science

The study of silylsilanes is inherently interdisciplinary, bridging the gap between fundamental organometallic chemistry and applied materials science. wikipedia.orglkouniv.ac.in The synthesis and reactivity of transition metal silyl complexes are central to understanding catalytic processes like hydrosilylation, a major industrial method for forming Si-C bonds. wikipedia.orgwikipedia.orgacs.org These complexes are often intermediates in catalytic cycles that are crucial for producing a vast array of organosilicon compounds. wikipedia.org

The knowledge gained from organometallic studies directly informs the development of new materials. For instance, the design of catalysts for the controlled polymerization of silanes leads to polysilanes with specific properties for applications in electronics and photophysics. dtic.mil Similarly, understanding the chemistry of this compound precursors is essential for creating advanced materials such as silicon carbide ceramics and functional hybrid coatings. dtic.milmdpi.com The synergy between these fields is driving innovation, leading to materials with enhanced thermal stability, mechanical strength, and novel electronic properties. This collaborative approach is essential for translating fundamental chemical discoveries into practical, high-performance materials.

常见问题

What criteria ensure a research question on this compound chemistry is both academically rigorous and feasible?

- Guidelines :

- Clarity : Define precise parameters (e.g., "How does V₃ barrier height in CH₃SiH₃ influence internal rotation?") .

- Researchability : Ensure access to specialized techniques (e.g., microwave spectroscopy, MALDI-MS) .

- Significance : Address gaps, such as understudied electronic effects in Pd(0)/silane systems .

- Feasibility : Align with resource constraints (e.g., avoid synchrotron-based methods if unavailable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。